2,3,5,6-Tetracloroanisol

Descripción general

Descripción

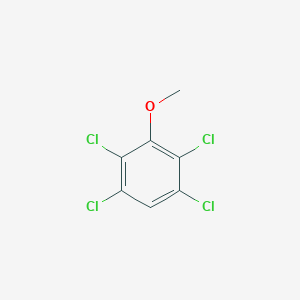

2,3,5,6-Tetrachloroanisole is an organic compound with the molecular formula C7H4Cl4O. It is a derivative of anisole, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its distinctive musty odor and is often associated with cork taint in wines .

Aplicaciones Científicas De Investigación

Introduction to 2,3,5,6-Tetrachloroanisole

2,3,5,6-Tetrachloroanisole (TCA) is a chlorinated derivative of anisole with the chemical formula C₇H₄Cl₄O. It is primarily known for its role in the wine industry, particularly as a contaminant that causes cork taint, which adversely affects the sensory quality of wines. This article explores the scientific applications of TCA, emphasizing its relevance in analytical chemistry and environmental studies.

Basic Properties

- Chemical Formula : C₇H₄Cl₄O

- CAS Number : 6936-40-9

- Molecular Weight : 227.9 g/mol

Toxicological Profile

TCA is classified as harmful if swallowed and can cause skin irritation. It has been noted for its acute toxicity, with an oral LD50 of approximately 500 mg/kg . However, it is not classified as a carcinogen by major health organizations such as the International Agency for Research on Cancer (IARC) .

Analytical Chemistry

TCA serves as a standard reagent in various analytical methods used to detect chlorinated compounds in environmental samples. Its applications include:

- Quality Control in Wine Production : TCA is a key focus in assessing cork quality since it significantly affects wine flavor. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to measure TCA levels in corks and wines .

- Environmental Monitoring : TCA is analyzed in soil and water samples to assess contamination levels from industrial processes or waste disposal.

Cork Taint in Wines

The presence of TCA is primarily associated with cork taint:

- Formation Mechanism : TCA is formed through the chlorination of anisoles, often facilitated by microbial action on chlorophenols present in cork materials . The threshold for detection in wine is extremely low, making even trace amounts problematic.

- Decontamination Methods : Innovative methods such as plasma activated water (PAW) have been explored to degrade TCA effectively from contaminated corks. Studies indicate that PAW can remove up to 75% of TCA from cork materials within minutes .

Research and Development

TCA is used in laboratory research focused on:

- Microbial Transformation Studies : Investigating how certain fungi can convert chlorinated phenols into TCA provides insights into bioremediation strategies for contaminated environments.

- Chemical Synthesis : As a precursor or reagent in synthesizing other chlorinated compounds for research purposes.

Case Study 1: Cork Contamination in Wine Production

A study conducted on cork stoppers revealed that specific fungal species like Penicillium and Aspergillus are responsible for producing TCA under certain conditions. This has led to increased scrutiny over cork sourcing and processing methods to mitigate contamination risks .

Case Study 2: Environmental Impact Assessment

Research assessing soil and water samples near industrial sites found elevated levels of TCA due to improper waste disposal practices. This highlighted the need for stringent monitoring and regulation of chlorinated compounds to protect environmental health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloroanisole can be synthesized through the methylation of 2,3,5,6-tetrachlorophenol. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of 2,3,5,6-Tetrachloroanisole often involves the chlorination of anisole under controlled conditions. The process requires careful monitoring to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrachloroanisole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form tetrachloroquinone.

Reduction: Reduction reactions can convert it back to 2,3,5,6-tetrachlorophenol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Tetrachloroquinone

Reduction: 2,3,5,6-Tetrachlorophenol

Substitution: Various substituted anisoles depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrachloroanisole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This compound can also disrupt cellular membranes, leading to cell death. The pathways involved include oxidative stress and disruption of metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trichloroanisole: Known for its role in cork taint, similar to 2,3,5,6-Tetrachloroanisole.

2,3,4,6-Tetrachlorophenol: A precursor in the synthesis of 2,3,5,6-Tetrachloroanisole.

Pentachloroanisole: Another chlorinated anisole with similar properties.

Uniqueness

2,3,5,6-Tetrachloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more resistant to microbial degradation compared to less chlorinated anisoles .

Actividad Biológica

2,3,5,6-Tetrachloroanisole (TCA) is a chlorinated aromatic compound that has garnered attention due to its biological activity, particularly in relation to its antifungal properties and potential toxicological effects. This article provides a comprehensive overview of the biological activity of TCA, including its mechanisms of action, case studies, and relevant research findings.

2,3,5,6-Tetrachloroanisole is characterized by four chlorine atoms substituted on the anisole ring. This substitution pattern enhances its lipophilicity, making it more bioavailable and potentially increasing its biological effects. The compound is often studied in the context of microbial degradation and toxicity assessments.

The biological activity of TCA is primarily associated with its interaction with cellular components in microorganisms. Key mechanisms include:

- Enzyme Inhibition : TCA can inhibit specific enzymes by binding to their active sites, disrupting normal metabolic processes.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.

- Oxidative Stress Induction : TCA may induce oxidative stress in cells, contributing to cellular damage and apoptosis.

Biological Activity Against Microorganisms

Research has demonstrated that TCA exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungi including:

- Aspergillus spp.

- Penicillium spp.

- Trichoderma spp.

These fungi are commonly associated with food spoilage and wine contamination. The effectiveness of TCA against these organisms is attributed to its ability to disrupt cellular functions and metabolic pathways critical for fungal survival .

Toxicological Studies

Toxicological assessments have highlighted several health concerns associated with exposure to TCA:

- Skin Irritation : Direct contact with TCA can lead to dermal irritation.

- Respiratory Effects : Inhalation exposure has been linked to respiratory issues, including cough and chronic respiratory conditions .

- Neurotoxicity : Some studies suggest that chlorinated anisoles may affect the nervous system, although specific effects of TCA require further investigation .

Case Studies

- Wine Contamination : A study examined the presence of TCA in corked wines, identifying it as a significant contributor to cork taint. The research highlighted the compound's ability to mask desirable flavors in wine through olfactory suppression mechanisms .

- Microbial Degradation : Research on the microbial degradation pathways of TCA demonstrated that certain fungi can metabolize this compound into less harmful substances. For instance, Trichoderma longibrachiatum was noted for its efficiency in catalyzing the O-methylation of chlorophenols .

Comparative Analysis with Similar Compounds

| Compound | Antifungal Activity | Toxicity Profile | Unique Properties |

|---|---|---|---|

| 2,3,5,6-Tetrachloroanisole | High | Skin irritation; respiratory issues | Strong lipophilicity |

| 2,4,6-Trichloroanisole | Moderate | Neurotoxic potential | Known for cork taint |

| Pentachloroanisole | High | Severe toxicity | More chlorinated than TCA |

This table illustrates how TCA compares to related compounds in terms of biological activity and toxicity.

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMFIDNWZNCBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863963 | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-40-9, 53452-81-6 | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6936-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, tetrachloromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisole,3,5,6-tetrachloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrachloro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-tetrachloro-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64764RMB8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide more details about the research study comparing 2,3,5,6-tetrachloroanisole to other pentachlorophenol derivatives?

A2: The study published in investigated the fungicidal activity of pentachlorophenol and a range of its derivatives, including 2,3,5,6-tetrachloroanisole, against 16 different fungal species. [] The researchers aimed to identify any derivatives with potentially enhanced fungicidal properties compared to the parent compound. The findings highlight the structure-activity relationships within this group of compounds and suggest that specific structural modifications are needed to enhance fungicidal activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.